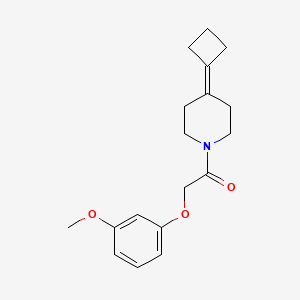
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone, also known as CYT387, is a small molecule inhibitor that has been developed for the treatment of myeloproliferative neoplasms (MPNs), a group of blood cancers that affect the production of blood cells. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is a selective inhibitor of the JAK2 kinase, which plays a key role in the signaling pathways that regulate the production of blood cells. In MPNs, the JAK2 kinase is frequently mutated, leading to the overproduction of abnormal blood cells. 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone binds to the active site of the JAK2 kinase and prevents its activity, leading to a reduction in the production of abnormal blood cells.
Biochemical and Physiological Effects:
In preclinical studies, 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has been shown to reduce the number of abnormal blood cells and decrease the size of the spleen in animal models of MPNs. Additionally, 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has been shown to reduce the levels of inflammatory cytokines, which are often elevated in MPN patients. These effects are believed to be due to the inhibition of the JAK2 kinase by 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone is its selectivity for the JAK2 kinase, which reduces the risk of off-target effects. Additionally, 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has been shown to be effective in preclinical models of MPNs, suggesting that it may be a promising therapeutic option for these diseases. However, like all small molecule inhibitors, 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has limitations, including the potential for toxicity and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the development of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone and related compounds. One area of focus is the optimization of the pharmacokinetic properties of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone, including its bioavailability and half-life. Additionally, the development of combination therapies that target multiple signaling pathways may improve the efficacy of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone and reduce the risk of resistance. Finally, the evaluation of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone in clinical trials will provide important information about its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-cyclobutylidenepiperidine with 3-methoxyphenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid. The final step involves the reaction of the carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,2-ethylenediamine to form 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone.
Applications De Recherche Scientifique
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has been extensively studied in preclinical models of MPNs, including myelofibrosis, polycythemia vera, and essential thrombocythemia. In these studies, 1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone has been shown to inhibit the activity of the JAK2 kinase, which is frequently mutated in MPNs. This inhibition leads to a reduction in the production of abnormal blood cells and a decrease in the size of the spleen, which is often enlarged in MPN patients.
Propriétés
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-21-16-6-3-7-17(12-16)22-13-18(20)19-10-8-15(9-11-19)14-4-2-5-14/h3,6-7,12H,2,4-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUDUUGRTKCEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2902128.png)

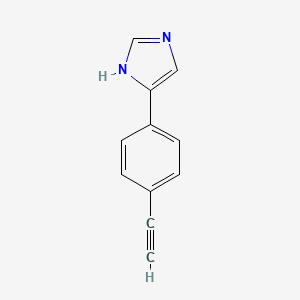
![Methyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2902134.png)
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2902135.png)
![8-isobutyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902139.png)
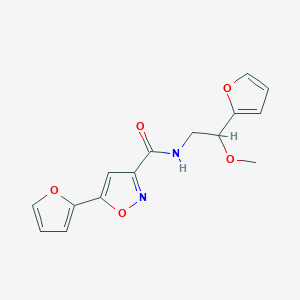
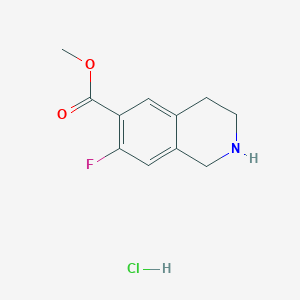
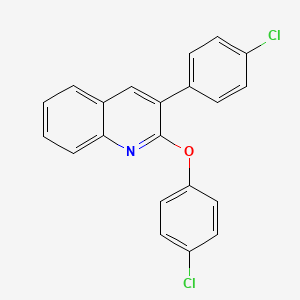
![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2902145.png)
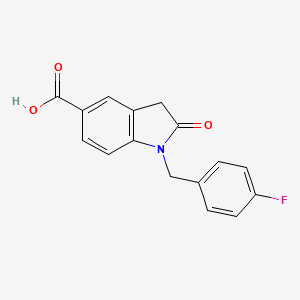
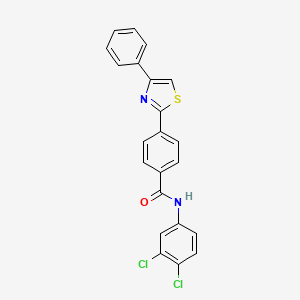
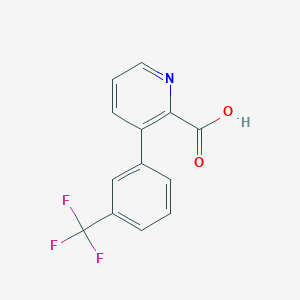
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2902151.png)